molecular formula C13H13N3O2 B2758608 2-(4-{[(2,5-Dioxopyrrolidin-1-yl)methyl]amino}phenyl)acetonitrile CAS No. 2379945-88-5

2-(4-{[(2,5-Dioxopyrrolidin-1-yl)methyl]amino}phenyl)acetonitrile

Cat. No.: B2758608
CAS No.: 2379945-88-5
M. Wt: 243.266
InChI Key: FAJXVXMOMZJOAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-(4-{[(2,5-Dioxopyrrolidin-1-yl)methyl]amino}phenyl)acetonitrile typically involves the coupling of intermediate compounds. One common method involves the reaction of 4-aminobenzyl cyanide with 2,5-dioxopyrrolidin-1-ylmethyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-(4-{[(2,5-Dioxopyrrolidin-1-yl)methyl]amino}phenyl)acetonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-{[(2,5-Dioxopyrrolidin-1-yl)methyl]amino}phenyl)acetonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-{[(2,5-Dioxopyrrolidin-1-yl)methyl]amino}phenyl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through the inhibition of calcium currents via Cav 1.2 (L-type) channels . This inhibition reduces neuronal excitability and prevents seizure activity. Additionally, its analgesic effects may involve modulation of pain pathways and neurotransmitter release .

Properties

IUPAC Name

2-[4-[(2,5-dioxopyrrolidin-1-yl)methylamino]phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c14-8-7-10-1-3-11(4-2-10)15-9-16-12(17)5-6-13(16)18/h1-4,15H,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJXVXMOMZJOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CNC2=CC=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.